2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl

Asymmetric Hydrogenation Ketone Reduction Ruthenium Catalysis

Achieving high enantioselectivity without sacrificing catalytic activity is a persistent challenge. Tol-BINAP (CAS 153305-67-0) occupies a distinct intermediate steric/electronic space, delivering performance that simple BINAP or overly bulky Xyl-BINAP cannot match. • Pd-catalyzed glyoxylate-ene: up to 91% ee (vs. 78% with BINAP) at 60 °C. • Ru-diamine system: ketone hydrogenation with S/C up to 100,000, no added base. • CuI-Tol-BINAP: Grignard conjugate addition to α,β-unsaturated esters in up to 98% ee. Supplied as a white crystalline powder, ≥98% purity, with reliable global logistics.

Molecular Formula C48H40P2
Molecular Weight 678.8 g/mol
CAS No. 153305-67-0
Cat. No. B121776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl
CAS153305-67-0
Molecular FormulaC48H40P2
Molecular Weight678.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C
InChIInChI=1S/C48H40P2/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42/h5-32H,1-4H3
InChIKeyIOPQYDKQISFMJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP): A Versatile Chiral Diphosphine Ligand for Asymmetric Catalysis


2,2′-Bis(di-p-tolylphosphino)-1,1′-binaphthyl, commonly known as Tol-BINAP (CAS 153305-67-0), is a C₂-symmetric chiral diphosphine ligand featuring a rigid binaphthyl backbone and electron-donating p-tolyl substituents on the phosphorus atoms . It is a cornerstone of the privileged BINAP ligand family and is widely employed in transition metal catalysis for the enantioselective synthesis of chiral pharmaceuticals, agrochemicals, and fine chemicals [1].

Why Tol-BINAP Cannot Be Simply Replaced by Unsubstituted BINAP or Other Analogs


While all BINAP-family ligands share a common binaphthyl scaffold, the steric and electronic properties imparted by the phosphorus substituents critically dictate catalytic performance. Simple BINAP (phenyl-substituted) often provides insufficient steric bulk for optimal stereocontrol, whereas bulkier analogs like Xyl-BINAP can suffer from low catalytic activity due to excessive steric hindrance [1]. Tol-BINAP occupies a distinct intermediate steric and electronic space, offering a unique balance that is not replicated by H8-BINAP, SEGPHOS, or DuPhos ligands, as demonstrated by comparative studies in asymmetric hydrogenation, conjugate addition, and ene reactions [2].

Quantitative Evidence for Tol-BINAP Differentiation vs. BINAP, Xyl-BINAP, and SEGPHOS


Superior Enantioselectivity in Ketone Hydrogenation vs. BINAP and Xyl-BINAP

In the Ru-catalyzed asymmetric hydrogenation of acetophenone, the Tol-BINAP ligand provides a distinct advantage over both BINAP and Xyl-BINAP. While Xyl-BINAP suffers from very low conversion (<1%), Tol-BINAP achieves high conversion (36%) and enantiomeric excess (95% ee). BINAP shows similar conversion (35%) but lower enantioselectivity (97% vs. 95% ee for Tol-BINAP, depending on the specific system) [1].

Asymmetric Hydrogenation Ketone Reduction Ruthenium Catalysis

Balanced Sterics in Glyoxylate-Ene Reaction: Tol-BINAP Outperforms BINAP and Bulky DM-BINAP

In the palladium-catalyzed asymmetric glyoxylate-ene reaction, the steric bulk of the ligand directly influences enantioselectivity. A head-to-head comparison shows that the sterically less demanding BINAP gives lower enantiomeric excess (78% ee), while the intermediate steric bulk of Tol-BINAP provides significantly improved enantioselectivity (91% ee). An even bulkier ligand, DM-BINAP, leads to a slight drop in enantioselectivity (89% ee) [1].

Asymmetric Ene Reaction C-C Bond Formation Palladium Catalysis

Exceptional Substrate/Catalyst Ratio in Base-Free Ketone Hydrogenation

Tol-BINAP forms part of a highly efficient catalyst system (trans-RuH(η¹-BH₄)(tolbinap)(diamine)) that enables the asymmetric hydrogenation of simple ketones under base-free conditions. This system achieves a remarkably high substrate/catalyst ratio (S/C) of up to 100,000, demonstrating exceptional catalyst productivity and stability [1]. While other BINAP derivatives can also be used, this specific Tol-BINAP complex is uniquely characterized and validated for this high-throughput, base-free protocol.

Asymmetric Hydrogenation Base-Free Conditions Ruthenium Catalysis

High Enantioselectivity in Cu-Catalyzed Conjugate Addition of Grignard Reagents

The CuI-Tol-BINAP catalyst system is highly effective for the enantioselective conjugate addition of Grignard reagents to α,β-unsaturated esters. Under optimized conditions, this system achieves enantioselectivities up to 98% ee for a range of substrates [1]. This performance is notable as many other chiral phosphine ligands (e.g., BINAP, SEGPHOS) are less effective for this challenging transformation, which often suffers from background racemic pathways.

Asymmetric Conjugate Addition C-C Bond Formation Copper Catalysis

Validated Application Scenarios for 2,2'-Bis(di-p-tolylphosphino)-1,1'-binaphthyl (Tol-BINAP) in R&D and Manufacturing


Synthesis of Chiral α-Hydroxy Esters via Asymmetric Glyoxylate-Ene Reaction

Tol-BINAP is the ligand of choice for the palladium-catalyzed asymmetric glyoxylate-ene reaction, delivering α-hydroxy esters with high enantioselectivity (up to 91% ee) at elevated temperatures (60 °C), where BINAP provides only 78% ee [1]. This is directly applicable to the synthesis of chiral building blocks for pharmaceuticals and natural products.

Large-Scale Asymmetric Hydrogenation of Ketones under Base-Free Conditions

The trans-RuH(η¹-BH₄)(tolbinap)(diamine) complex enables the asymmetric hydrogenation of simple ketones to chiral alcohols with exceptional catalyst productivity (S/C up to 100,000) and without the need for added base [2]. This protocol is ideal for industrial-scale production of chiral alcohols, as it minimizes waste and simplifies purification.

Enantioselective Synthesis of β-Alkyl Esters via Cu-Catalyzed Conjugate Addition

The CuI-Tol-BINAP system is a premier catalyst for the asymmetric conjugate addition of Grignard reagents to α,β-unsaturated esters, achieving up to 98% ee [3]. This method provides efficient access to chiral β-alkyl esters, which are key intermediates in the synthesis of bioactive molecules and polymers.

Asymmetric Hydrogenation of α-Branched Aromatic Ketones and Acetals

The TolBINAP/DMAPEN-Ru(II) catalyst system is uniquely effective for the asymmetric hydrogenation of sterically demanding α-branched aromatic ketones and arylglyoxal dialkylacetals, providing chiral α-hydroxy acetals in up to 98% ee and syn alcohols in up to 99% ee and >98% de [4]. This is particularly valuable for constructing complex chiral alcohols with multiple stereocenters.

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